4-(Acetylamino)phenyl 5-chloro-2-ethoxy-4-methylbenzenesulfonate
Description
4-(Acetylamino)phenyl 5-chloro-2-ethoxy-4-methylbenzenesulfonate is a sulfonate ester featuring a 4-(acetylamino)phenyl group linked via an oxygen atom to a substituted benzenesulfonate moiety. The benzenesulfonate ring is substituted at positions 2 (ethoxy), 4 (methyl), and 5 (chloro).
Properties
IUPAC Name |
(4-acetamidophenyl) 5-chloro-2-ethoxy-4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO5S/c1-4-23-16-9-11(2)15(18)10-17(16)25(21,22)24-14-7-5-13(6-8-14)19-12(3)20/h5-10H,4H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYHZAXICSYJDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)OC2=CC=C(C=C2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acetylamino)phenyl 5-chloro-2-ethoxy-4-methylbenzenesulfonate typically involves the reaction of 4-acetylamino-5-chloro-2-ethoxybenzoic acid with methyl benzenesulfonate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to purification steps such as crystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Acetylamino)phenyl 5-chloro-2-ethoxy-4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to 4-(Acetylamino)phenyl 5-chloro-2-ethoxy-4-methylbenzenesulfonate exhibit significant antimicrobial properties. In a study evaluating various derivatives, the compound demonstrated effective inhibition against several bacterial strains, comparable to established antibiotics such as penicillin G and ciprofloxacin.
Case Study: Antimicrobial Evaluation
A series of derivatives were tested for their minimum inhibitory concentration (MIC) against common pathogens:
| Compound | MIC (μg/mL) | Pathogen |
|---|---|---|
| 4-(Acetylamino)phenyl 5-chloro-2-ethoxy-4-methylbenzenesulfonate | 0.22 | Staphylococcus aureus |
| 0.25 | Staphylococcus epidermidis |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, indicating its potential as an anticancer agent.
Case Study: Anticancer Mechanism
In one study, the compound was evaluated against several cancer cell lines, revealing:
| Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|
| MDA-MB-231 (TNBC) | 0.126 | High |
| MCF10A (Normal) | >2 | Low |
The results indicated that the compound selectively targeted cancer cells while sparing normal cells, which is crucial for developing effective cancer therapies.
Structure-Activity Relationships
Understanding the structure-activity relationship (SAR) of the compound is vital for optimizing its efficacy. The presence of specific functional groups, such as the acetylamino and sulfonate moieties, contributes to its biological activity. Research has shown that modifications to these groups can enhance or diminish antimicrobial and anticancer properties.
Synthesis Methodologies
The synthesis of 4-(Acetylamino)phenyl 5-chloro-2-ethoxy-4-methylbenzenesulfonate typically involves multi-step organic reactions. A common method includes:
- Esterification : Utilizing dicyclocarbodiimide (DCC) for the esterification of amino acids with selected salicylanilides.
- Rearrangement : Following esterification, a rearrangement step is performed to achieve the desired sulfonate derivative.
Mechanism of Action
The mechanism of action of 4-(Acetylamino)phenyl 5-chloro-2-ethoxy-4-methylbenzenesulfonate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Sulfonamide Derivatives ()
Example Compounds :
- 2-Alkylthio-4-chloro-5-methyl-N-[imino-(4-methyl-1-oxo-(1H)-phthalazin-2-yl)methyl]benzenesulfonamides
- 3-Bromo-2-[[4-(acetylamino)phenyl]sulfonyl]benzoic acid hydrazide
Comparison :
- Functional Groups : Sulfonamides (S=O linked to NH) vs. sulfonate esters (S=O linked to O-phenyl). Sulfonamides are more hydrolytically stable, which may enhance metabolic resistance compared to sulfonate esters.
- Substituents : Shared chloro and methyl groups on the benzene ring, but sulfonamides include alkylthio or bromo substituents. The ethoxy group in the target compound introduces steric and electronic differences.
MCHR1 Antagonists ()
Example Compounds :
- FE@SNAP, Tos@SNAP (complex piperidinylpropylamino carbonyl derivatives with acetylamino phenyl groups)
Comparison :
Bis-Sulfonate Esters ()
Example Compound :
Comparison :
- Functionality: The bis-sulfonate ester in is used as a synthetic intermediate, whereas the target’s mono-sulfonate ester may serve as a prodrug.
Carbonic Acid Esters ()
Example Compounds :
- Carbonic acid 4-(acetylamino)phenyl 2-chloroethyl ester, ethyl ester
Comparison :
- Core Acid : Carbonic vs. sulfonic acid esters. Sulfonate esters are more acidic and water-soluble, whereas carbonic esters are less stable.
- Substituents : Both share chloro and ethyl/ethoxy groups, but the target’s methyl and ethoxy substituents may reduce solubility compared to purely aliphatic esters.
Solubility and Stability
- Sulfonate Esters : Generally more water-soluble than carbonic esters due to the sulfonic acid’s strong acidity. However, chloro and methyl groups in the target compound may counteract this .
- Hydrolysis : Sulfonate esters (e.g., target compound) are prone to hydrolysis under acidic/basic conditions, whereas sulfonamides () resist hydrolysis .
Biological Activity
4-(Acetylamino)phenyl 5-chloro-2-ethoxy-4-methylbenzenesulfonate, with the CAS number 1018157-01-1, is a chemical compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including antimicrobial properties, cytotoxic effects, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of 4-(Acetylamino)phenyl 5-chloro-2-ethoxy-4-methylbenzenesulfonate is , with a molecular weight of 383.8 g/mol. The compound features a sulfonate group, which is significant in determining its biological interactions.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. A study on chloroacetamides demonstrated that derivatives with halogenated phenyl rings showed promising antimicrobial effects, particularly against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . The presence of the chloro group in the structure may enhance lipophilicity, facilitating membrane penetration.
Cytotoxicity and Anti-Proliferative Effects
In vitro studies have shown that compounds similar to 4-(Acetylamino)phenyl 5-chloro-2-ethoxy-4-methylbenzenesulfonate exhibit anti-proliferative activity against various cancer cell lines. For instance, structure-activity relationship studies on related thiosemicarbazones revealed that electron-donating groups significantly increased anti-proliferative effects compared to electron-withdrawing substituents . This suggests that modifications in the substituent patterns can tailor the biological activity of sulfonate derivatives.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of sulfonate compounds. The following table summarizes key findings from SAR studies relevant to similar compounds:
| Substituent | Type | Effect on Activity |
|---|---|---|
| -CH₃ | Electron-donating | Increased anti-proliferative activity |
| -Cl | Electron-withdrawing | Decreased anti-proliferative activity |
| -OCH₃ | Electron-donating | Enhanced cytotoxicity against cancer cells |
Case Studies
- Antimicrobial Testing : A recent study evaluated various chloroacetamides against E. coli, S. aureus, and C. albicans. Compounds with para-substituted phenyl groups exhibited significant antimicrobial efficacy, indicating that structural modifications could lead to enhanced biological performance .
- Cytotoxicity Assays : In another investigation, derivatives of similar structures were tested for cytotoxicity using human cancer cell lines. Results indicated a concentration-dependent response, with some compounds achieving IC₅₀ values below 50 µM, suggesting potential therapeutic applications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(Acetylamino)phenyl 5-chloro-2-ethoxy-4-methylbenzenesulfonate?
- Methodology :
- Sulfonylation : React 5-chloro-2-ethoxy-4-methylbenzenesulfonyl chloride with 4-(acetylamino)phenol in anhydrous dichloromethane under basic conditions (e.g., pyridine or triethylamine). Monitor reaction completion via TLC.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water .
- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via (aromatic proton signals at δ 6.8–7.5 ppm) and (sulfonate carbon at δ ~115 ppm) .
Q. How can the compound’s stability under varying pH conditions be systematically evaluated?
- Methodology :
- pH Stability Assay : Prepare buffered solutions (pH 2–10) and incubate the compound at 25°C and 37°C. Monitor degradation via UV-Vis spectroscopy (λ_max ~260–280 nm) at 0, 24, 48, and 72 hours.
- Kinetic Analysis : Calculate degradation rate constants () using first-order kinetics. Stability is typically highest in neutral to slightly acidic conditions (pH 5–7), as observed for structurally related sulfonates .
Q. What analytical techniques are critical for characterizing this compound’s structure and purity?
- Methodology :
- Spectroscopy :
- : Assign aromatic protons and sulfonate groups.
- IR Spectroscopy : Confirm sulfonate S=O stretching (~1360–1340 cm) and acetyl C=O (~1680 cm).
- Chromatography :
- HPLC : Use reverse-phase columns to assess purity (>98%).
- X-ray Crystallography : Resolve crystal structure (space group, bond angles) for absolute configuration validation, as demonstrated for analogous sulfonates .
Advanced Research Questions
Q. How can the environmental fate of this compound be modeled in aquatic ecosystems?
- Methodology :
- Partitioning Studies : Measure log (octanol-water coefficient) via shake-flask method. Expected log < 3 due to polar sulfonate group, indicating low bioaccumulation potential.
- Photodegradation : Expose to simulated sunlight (λ > 290 nm) in aqueous media; quantify degradation products via LC-MS/MS.
- Ecotoxicology : Use Daphnia magna or algae growth inhibition assays (OECD 201/202 guidelines) to assess acute toxicity. Reference long-term environmental monitoring frameworks from Project INCHEMBIOL .
Q. What mechanistic insights exist for its interactions with biological targets (e.g., enzymes)?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model binding affinity to sulfotransferases or cyclooxygenase (COX) isoforms. Focus on hydrogen bonding with sulfonate and acetyl groups.
- Enzymatic Assays : Test inhibition of COX-2 via fluorometric kits (e.g., Cayman Chemical), comparing IC values to known inhibitors.
- Cellular Studies : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7) using MTT assays, with dose-response curves (1–100 µM). Correlate activity to structural analogs in medicinal chemistry .
Q. How can computational modeling predict its physicochemical properties?
- Methodology :
- QSAR Models : Use CODESSA or MOE to predict solubility (LogS), permeability (Caco-2), and plasma protein binding.
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level; calculate electrostatic potential maps to identify reactive sites.
- ADMET Prediction : Employ SwissADME or ADMETlab 2.0 to estimate bioavailability and metabolic pathways (e.g., cytochrome P450 interactions) .
Methodological Notes
- Contradictions : While sulfonates generally exhibit low bioaccumulation (log < 3), halogenated analogs may show higher persistence in lipid-rich environments. Validate experimentally .
- Data Gaps : No direct ecotoxicity data exists for this compound; extrapolate from structurally similar chlorobenzenesulfonates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
